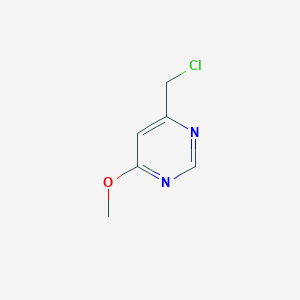

4-(Chloromethyl)-6-methoxypyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Synthetic Organic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. This fundamental structure is a cornerstone of numerous biologically vital molecules. The pyrimidine scaffold is integral to the nucleobases of nucleic acids—cytosine, thymine, and uracil—which form the genetic blueprint of all living organisms. Beyond their role in genetics, pyrimidine derivatives are found in a variety of other natural products, including vitamins and antibiotics.

In the realm of synthetic organic chemistry, the pyrimidine ring system is of immense interest due to the wide spectrum of biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. The inherent biological significance of the pyrimidine motif has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Consequently, the development of novel synthetic routes to functionalized pyrimidines is a major focus of contemporary research, aiming to generate libraries of compounds for drug discovery and development.

Strategic Importance of Functionalized Pyrimidines as Synthetic Precursors

The strategic value of functionalized pyrimidines lies in their versatility as building blocks for the synthesis of more complex molecules. The electronic nature of the pyrimidine ring, characterized by its electron deficiency, along with the specific placement of substituent groups, dictates its reactivity and allows for selective chemical transformations. Functional groups such as halogens (e.g., chlorine), alkoxy groups (e.g., methoxy), and reactive side chains (e.g., chloromethyl) serve as synthetic handles that can be manipulated through various organic reactions.

For instance, chloro-substituted pyrimidines are excellent substrates for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. They are also key participants in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. mdpi.com The presence of an alkoxy group, like a methoxy (B1213986) group, can modulate the reactivity of the ring and can itself be a site for chemical modification. This ability to selectively modify the pyrimidine core at various positions is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery, enabling chemists to fine-tune the pharmacological properties of a lead compound.

Specific Context of 4-(Chloromethyl)-6-methoxypyrimidine within Pyrimidine Research

Within the vast family of pyrimidine derivatives, 4-(Chloromethyl)-6-methoxypyrimidine emerges as a particularly valuable synthetic intermediate. This compound possesses a unique combination of functional groups that makes it a highly versatile precursor for the synthesis of a diverse range of more complex pyrimidine-based molecules.

The key structural features of 4-(Chloromethyl)-6-methoxypyrimidine are:

A pyrimidine core , providing the foundational heterocyclic structure.

A methoxy group at the 6-position, which influences the electronic properties of the ring.

A chloromethyl group at the 4-position, which is a highly reactive electrophilic site.

The chloromethyl group is especially significant as it acts as a potent alkylating agent. It is susceptible to nucleophilic substitution (an SN2-type reaction) by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains at the 4-position of the pyrimidine ring, making it an ideal starting point for creating libraries of compounds for biological screening. The presence of the methoxy group further refines the reactivity profile of the molecule.

Below is a table summarizing the key properties of 4-(Chloromethyl)-6-methoxypyrimidine.

| Property | Value |

| IUPAC Name | 4-(Chloromethyl)-6-methoxypyrimidine |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | 16089-18-0 |

| Canonical SMILES | COC1=NC=NC(=C1)CCl |

The strategic combination of a stable pyrimidine core, a reactivity-modulating methoxy group, and a highly versatile chloromethyl handle makes 4-(Chloromethyl)-6-methoxypyrimidine a significant and sought-after building block in modern organic synthesis, particularly in the fields of medicinal and agricultural chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGSLEPVHWXNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519767 | |

| Record name | 4-(Chloromethyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-63-5 | |

| Record name | 4-(Chloromethyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 6 Methoxypyrimidine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at position 4 of the pyrimidine (B1678525) ring is an electrophilic center analogous to a benzylic halide. The adjacent pyrimidine ring stabilizes the transition state of nucleophilic attack, making this site highly susceptible to S_N2 reactions. This reactivity allows for the facile displacement of the chloride ion by a wide range of nucleophiles, providing a versatile method for the synthesis of diverse pyrimidine derivatives.

Reactivity with Nitrogen-Based Nucleophiles

The reaction of 4-(chloromethyl)-6-methoxypyrimidine with nitrogen-based nucleophiles, such as primary and secondary amines, is a fundamental transformation for introducing aminoalkyl moieties. These reactions typically proceed under standard S_N2 conditions. For instance, related compounds like 4-chloro-2-(chloromethyl)-6-methoxypyrimidine (B11905205) readily undergo substitution where the chlorine atoms are replaced by amines. bu.edu.eg Similarly, the reaction of chloromethylpyrimidines with amines is a cornerstone in pyrimidine chemistry, often utilized in the search for biologically active compounds.

The general reaction involves the nitrogen atom of the amine attacking the methylene (B1212753) carbon of the chloromethyl group, displacing the chloride leaving group. This process is often facilitated by a non-nucleophilic base to neutralize the HCl generated during the reaction.

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | General Product Structure | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | 4-((Alkylamino)methyl)-6-methoxypyrimidine | S_N2 |

| Secondary Amine (R₂NH) | 4-((Dialkylamino)methyl)-6-methoxypyrimidine | S_N2 |

| Azoles (e.g., Imidazole) | 4-((Azol-1-yl)methyl)-6-methoxypyrimidine | S_N2 |

| Ammonia (NH₃) | 4-(Aminomethyl)-6-methoxypyrimidine | S_N2 |

Reactivity with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, can react with the chloromethyl group to form ethers. These reactions are typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile. The resulting nucleophile then displaces the chloride ion from the chloromethyl group. Hydrolysis, involving water as the nucleophile, would yield the corresponding alcohol, 4-(hydroxymethyl)-6-methoxypyrimidine.

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

| Nucleophile | General Product Structure | Reaction Type |

|---|---|---|

| Alkoxide (RO⁻) | 4-(Alkoxymethyl)-6-methoxypyrimidine | S_N2 |

| Phenoxide (ArO⁻) | 4-(Phenoxymethyl)-6-methoxypyrimidine | S_N2 |

| Water (H₂O) | 4-(Hydroxymethyl)-6-methoxypyrimidine | S_N2 (Hydrolysis) |

Reactivity with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, particularly thiolates generated from thiols, are highly effective for substitution at the chloromethyl position. msu.edu Due to the high nucleophilicity of sulfur, these reactions are generally rapid and efficient, leading to the formation of thioethers. libretexts.org The reaction of a thiol (R-SH) in the presence of a base generates the thiolate anion (RS⁻), which subsequently attacks the chloromethyl group to displace chloride. This method is valuable for introducing sulfur-containing functional groups into the pyrimidine structure. msu.edu

Table 3: Representative Reactions with Sulfur-Based Nucleophiles

| Nucleophile | General Product Structure | Reaction Type |

|---|---|---|

| Thiolate (RS⁻) | 6-Methoxy-4-((alkylthio)methyl)pyrimidine | S_N2 |

| Thiophenoxide (ArS⁻) | 6-Methoxy-4-((phenylthio)methyl)pyrimidine | S_N2 |

Nucleophilic Aromatic Substitution (S_NAr) on the Pyrimidine Ring

Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction of halo-substituted, electron-deficient aromatic systems, including pyrimidines. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemrxiv.org

It is critical to note that the subject compound, 4-(chloromethyl)-6-methoxypyrimidine , lacks a suitable leaving group (such as a halogen) directly attached to a ring carbon. Therefore, it does not undergo S_NAr reactions at position 4. The following discussion pertains to the reactivity of the structurally related compound, 4-chloro-6-methoxypyrimidine (B185298) , to fulfill the specified outline regarding S_NAr on a pyrimidine ring with this substitution pattern.

Substitution of the Chloro Group at Position 4

In 4-chloro-6-methoxypyrimidine , the chlorine atom at C4 is a viable leaving group for S_NAr reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The chlorine atom at the C4 position of chloropyrimidines is known to be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comrsc.org For example, treating 4,6-dichloropyrimidines with amine nucleophiles is a well-documented method for synthesizing substituted aminopyrimidines. nih.gov Similarly, the reaction of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) with sodium ethoxide proceeds smoothly to give exclusive displacement of the C4-chloro group. mdpi.com

Table 4: S_NAr Reactions of the Analogous 4-Chloro-6-methoxypyrimidine

| Nucleophile | Product | Reference |

|---|---|---|

| Amine (R₂NH) | 4-(Dialkylamino)-6-methoxypyrimidine | nih.gov |

| Alkoxide (RO⁻) | 4,6-Dialkoxypyrimidine | mdpi.com |

| Hydroxide (from aq. HCl) | 6-Methoxypyrimidin-4-ol | google.com |

Influence of the Methoxyl Group on Ring Reactivity

The methoxy (B1213986) group at position 6 significantly influences the reactivity of the pyrimidine ring in S_NAr reactions. As an electron-donating group (EDG) through resonance, the methoxy group generally deactivates the ring toward nucleophilic attack compared to an unsubstituted or halogen-substituted ring.

However, its primary impact is on regioselectivity in polysubstituted pyrimidines. In 2,4-dichloropyrimidines, substitution typically occurs at the C4 position. wuxiapptec.com The introduction of an electron-donating group like a methoxy group at C6 can reverse this selectivity, directing nucleophilic attack to the C2 position. wuxiapptec.com Quantum mechanical analysis of 2,4-dichloro-6-methoxypyrimidine (B105707) shows that while the LUMO (Lowest Unoccupied Molecular Orbital) lobes are similar at C2 and C4, the transition state energy for attack at C2 is lower, favoring C2 substitution. wuxiapptec.com In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is substituted first by amines, but under the same conditions, the resulting 4-amino-6-alkoxy-5-nitropyrimidine can undergo a second substitution where the alkoxy group itself is displaced, indicating the complex interplay of electronic effects. chemrxiv.org This demonstrates that while the methoxy group is not as good a leaving group as chlorine, its presence electronically modulates the reactivity and regioselectivity of S_NAr reactions on the pyrimidine core. chemrxiv.org

Advanced Coupling Reactions

The chloromethyl group at the 4-position of the pyrimidine ring serves as a reactive handle for various carbon-carbon bond-forming reactions. While direct experimental evidence for the participation of 4-(chloromethyl)-6-methoxypyrimidine in certain advanced coupling reactions is limited in publicly accessible literature, its reactivity can be inferred from studies on analogous benzylic and heterocyclic halides.

Transition Metal-Catalyzed Cross-Coupling Methodologies

The C(sp³)–Cl bond in 4-(chloromethyl)-6-methoxypyrimidine is analogous to a benzylic chloride, making it a potential substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating C-C bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is a versatile method for forming biaryl or aryl-alkyl linkages. youtube.comwikipedia.orgyoutube.com While many Suzuki reactions involve aryl halides, the coupling of benzylic halides is also well-established. For instance, the palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with benzylic halides proceeds in good yield and with high functional group tolerance. nih.gov Specifically, benzyl (B1604629) chloride has been shown to be a viable partner when coupled with electron-rich potassium aryltrifluoroborates. nih.gov This suggests that 4-(chloromethyl)-6-methoxypyrimidine could potentially react with arylboronic acids or their derivatives in the presence of a suitable palladium catalyst and base to yield 4-arylmethyl-6-methoxypyrimidines. The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and a palladium or nickel catalyst to form C-C bonds. wikipedia.org This reaction is particularly effective for coupling sp³-hybridized carbon atoms. Nickel-catalyzed enantioselective Negishi cross-coupling reactions of racemic secondary benzylic bromides and chlorides have been successfully demonstrated. organic-chemistry.orgnih.gov These reactions are stereoconvergent, transforming racemic starting materials into a single enantiomer of the product. organic-chemistry.org This precedent indicates that 4-(chloromethyl)-6-methoxypyrimidine could be a suitable electrophile for Negishi coupling with various organozinc reagents to introduce alkyl or aryl substituents at the methylene position.

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While classic Heck reactions often use aryl or vinyl halides, variations employing benzylic chlorides have been developed. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to produce functionalized allylbenzene (B44316) derivatives at room temperature with high selectivity for the 1,1-disubstituted olefin product. organic-chemistry.orgnih.govnih.govmit.eduacs.org These reactions tolerate a wide array of functional groups on both the benzyl chloride and the alkene. nih.govacs.org This suggests a potential pathway for the vinylation of 4-(chloromethyl)-6-methoxypyrimidine.

| Coupling Reaction | Catalyst/Reagents | Potential Product with 4-(Chloromethyl)-6-methoxypyrimidine |

| Suzuki-Miyaura | Pd catalyst, Base, Arylboronic acid | 4-(Arylmethyl)-6-methoxypyrimidine |

| Negishi | Ni or Pd catalyst, Organozinc reagent | 4-(Alkyl/Aryl-methyl)-6-methoxypyrimidine |

| Heck | Ni catalyst, Alkene | 4-(Allyl)-6-methoxypyrimidine derivative |

C-C Bond Formation via Alternative Coupling Strategies

Beyond traditional transition metal-catalyzed methods, C-C bonds can be formed through other strategies. For benzylic-type halides, including those on heterocyclic systems, metal-free coupling reactions are an emerging area of interest. These reactions often proceed via different mechanistic pathways, such as those involving radical intermediates or the formation of highly reactive species.

For example, transition-metal-free, base-promoted C-C bond formation has been reported via the cleavage of a C-N bond in organoammonium salts, which can be derived from benzylic halides. rsc.org Such a strategy could potentially be adapted for 4-(chloromethyl)-6-methoxypyrimidine by first converting it to a quaternary ammonium (B1175870) salt. Another approach involves the photochemical generation of nitrile imines, which can then couple with aryl boronic acids in a metal-free manner to form new C-C bonds. rsc.org While not a direct application, these innovative methods highlight the potential for developing non-traditional C-C bond-forming reactions with 4-(chloromethyl)-6-methoxypyrimidine as a key building block.

Cyclization and Heteroannulation Reactions

The electrophilic chloromethyl group, in conjunction with the pyrimidine core, makes 4-(chloromethyl)-6-methoxypyrimidine a valuable precursor for the synthesis of fused and polycyclic heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution at the chloromethyl carbon, followed by a cyclization event.

Formation of Fused Polycyclic Pyrimidine Systems

4-(Chloromethyl)-6-methoxypyrimidine is a key intermediate in the synthesis of various fused pyrimidine structures, which are scaffolds of interest in medicinal chemistry. The reaction of the chloromethyl group with a dinucleophile, or a nucleophile that can undergo a subsequent cyclization, leads to the formation of new rings fused to the pyrimidine core.

For instance, pyrrolo[2,3-d]pyrimidine derivatives, which are known for their biological activities, can be synthesized using related chloropyrimidine precursors. mdpi.comscielo.org.mxmdpi.com A general strategy involves the reaction of a chloropyrimidine with an appropriate amine, followed by further synthetic manipulations and cyclization to construct the fused pyrrole (B145914) ring.

Intramolecular Cyclizations

Derivatives of 4-(chloromethyl)-6-methoxypyrimidine, where a nucleophilic group has been introduced into the molecule, can undergo intramolecular cyclization to form fused ring systems. An example of such a process is the alkylation of 4-amino-6-chloro-5-hydroxypyrimidines with aminoalkyl chlorides. nih.gov In these reactions, an initial O-alkylation can be followed by an intramolecular SNAr reaction, where the newly introduced amino group displaces the chlorine at the 6-position, leading to the formation of a fused heterocyclic system like a tetrahydrooxazepine. nih.gov This highlights the potential for sequential reactions where the chloromethyl group of 4-(chloromethyl)-6-methoxypyrimidine acts as an anchor point for building more complex, fused structures.

Intermolecular Heteroannulations

Intermolecular heteroannulation involves the reaction of 4-(chloromethyl)-6-methoxypyrimidine with a reagent that contains two or more heteroatoms, leading to the construction of a new heterocyclic ring fused to the pyrimidine. The chloromethyl group serves as an electrophilic site to initiate the reaction sequence.

A prominent example is the synthesis of pyrrolo[1,2-c]pyrimidines. researchgate.net This can be achieved through a 1,3-dipolar cycloaddition reaction. In a related synthesis, 4-(2-pyridyl)pyrimidine, when quaternized, can lead to the formation of pyrrolo[1,2-c]pyrimidines due to steric hindrance directing the reaction pathway. researchgate.net Similarly, 4-(chloromethyl)-6-methoxypyrimidine can react with suitable nitrogen-containing nucleophiles to first form an intermediate which then undergoes cyclization to yield fused systems. For example, its reaction with 2-aminopyridine (B139424) could potentially lead to the formation of pyrido[1,2-a]pyrimidinium salts, which are precursors to various fused heterocycles.

The following table summarizes representative cyclization and heteroannulation reactions involving pyrimidine precursors.

| Precursor Type | Reagent(s) | Fused System Formed |

| 4-Chloro-5-iodo-7-(protected)-pyrrolo[2,3-d]pyrimidine | N-methyl-1-(m-tolyl)methanamine | Pyrrolo[2,3-d]pyrimidine derivative mdpi.com |

| 4,6-Dichloro-5-methoxypyrimidine | 4-Methoxybenzylamine, then BBr₃, then 3-dimethylamino-1-propyl chloride | Tetrahydrooxazepino[6,7-d]pyrimidine nih.gov |

| 4-(Pyridyl)pyrimidine | Bromo-derivative for N-ylide formation | Pyrrolo[1,2-c]pyrimidine researchgate.net |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Chloroacetonitrile, then POCl₃ | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine mdpi.com |

Mechanistic Postulations and Experimental Evidence

The reactivity of 4-(chloromethyl)-6-methoxypyrimidine is primarily centered around the chloromethyl substituent. The chlorine atom, being an effective leaving group, facilitates nucleophilic substitution reactions. The adjacent pyrimidine ring, with its electron-withdrawing nitrogen atoms, can influence the reaction mechanism.

The reactions of 4-(chloromethyl)-6-methoxypyrimidine with nucleophiles can proceed through several potential pathways. The most common is a direct nucleophilic substitution (SN2) at the benzylic-like carbon of the chloromethyl group. In this mechanism, a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion in a single, concerted step.

In the broader context of pyrimidine chemistry, another intriguing mechanistic pathway known as the A ddition of N ucleophile, R ing-O pening, and R ing-C losure (ANRORC) mechanism has been identified, particularly in reactions involving nucleophilic substitution on the pyrimidine ring itself. nih.gov While typically observed for substitutions directly on the heterocyclic ring, its potential relevance in side-chain reactions of derivatives like 4-(chloromethyl)-6-methoxypyrimidine warrants consideration, especially under strongly basic conditions or with specific nucleophiles.

Studies on related 4-chloromethyl-1,2,3,4-tetrahydropyrimidine systems have shown that the reaction pathway can be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either direct nucleophilic substitution or a ring expansion, depending on the basicity and nucleophilicity of the reaction medium. researchgate.net While not a direct analogue, this highlights the complex reactivity patterns that can emerge in chloromethyl-substituted pyrimidines.

It is important to note that for 4-(chloromethyl)-6-methoxypyrimidine, direct nucleophilic substitution at the chloromethyl group is the most probable and widely utilized reaction pathway for forming new carbon-nucleophile bonds. The ANRORC mechanism is less likely for reactions at the exocyclic chloromethyl group but remains a key mechanistic consideration for nucleophilic substitution directly on the pyrimidine ring of related compounds.

Table 1: Plausible Reaction Pathways for Chloromethylpyrimidines

| Reaction Pathway | Description | Key Intermediates | Influencing Factors |

| SN2 | A one-step process where the nucleophile attacks the carbon atom and the leaving group departs simultaneously. organic-chemistry.orgmdpi.com | Pentacoordinate transition state. | Steric hindrance at the reaction center, strength of the nucleophile, nature of the leaving group and solvent polarity. |

| SN1 | A two-step process involving the formation of a carbocation intermediate followed by nucleophilic attack. libretexts.orgyoutube.com | Carbocation. | Stability of the carbocation, ionizing potential of the solvent, and nature of the leaving group. |

| Ring Expansion | Involves the initial formation of a spiro-intermediate followed by ring opening to yield a larger heterocyclic ring. Observed in related tetrahydropyrimidine (B8763341) systems. researchgate.net | Spiro-aziridinium or similar strained ring. | Strong bases, specific nucleophiles. researchgate.net |

| ANRORC | Addition of a nucleophile to the pyrimidine ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system. Primarily for ring-substitution reactions. nih.gov | Open-chain nitrile intermediate. nih.gov | Strong nucleophiles/bases (e.g., sodium amide), low temperatures. nih.gov |

Kinetic Considerations:

The kinetics of nucleophilic substitution at the chloromethyl group are expected to be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will react faster. For instance, thiolate anions are generally more potent nucleophiles than their corresponding neutral thiols. msu.edulibretexts.org

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. Patents describing reactions of related compounds often specify reaction temperatures, for example, the reaction of 4-chloro-6-methoxypyrimidine with phosphorus oxychloride is controlled at 70–115 °C. google.com

Thermodynamic Considerations:

The thermodynamic stability of the products relative to the reactants determines the position of the equilibrium. In the case of nucleophilic substitution on the chloromethyl group, the formation of a more stable product will drive the reaction to completion. The strength of the newly formed carbon-nucleophile bond compared to the carbon-chlorine bond is a key thermodynamic driver. For example, the formation of strong bonds with sulfur or nitrogen nucleophiles makes these reactions thermodynamically favorable.

Table 2: Factors Influencing Reactivity of 4-(Chloromethyl)-6-methoxypyrimidine

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Nucleophile | Stronger nucleophiles (e.g., RS⁻, R₂N⁻) lead to faster reactions. | The strength of the new C-Nu bond relative to the C-Cl bond determines the equilibrium position. |

| Leaving Group | The chloride ion is a good leaving group, facilitating the reaction. | The stability of the leaving group anion (Cl⁻) contributes to a favorable enthalpy change. |

| Solvent | Polar aprotic solvents generally increase the rate of SN2 reactions. | The solvation of reactants and products can influence the overall free energy change of the reaction. |

| Temperature | Higher temperatures increase the reaction rate. | Can affect the position of equilibrium based on the enthalpy and entropy of the reaction. |

Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Chloromethyl 6 Methoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including 4-(Chloromethyl)-6-methoxypyrimidine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-(Chloromethyl)-6-methoxypyrimidine, the spectrum is expected to show distinct signals for the protons of the methoxy (B1213986) group, the chloromethyl group, and the pyrimidine (B1678525) ring.

The protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. The chemical shift for these protons is anticipated in the range of δ 3.9-4.1 ppm. The chloromethyl group (-CH₂Cl) protons would also present as a singlet, expected to be further downfield, typically around δ 4.6-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and the pyrimidine ring.

The pyrimidine ring itself has two aromatic protons. Their chemical shifts are influenced by the electronic effects of the methoxy and chloromethyl substituents. One proton is situated between the two nitrogen atoms, and the other is adjacent to the methoxy group. These would likely appear as distinct singlets or doublets with small coupling constants, with expected chemical shifts in the aromatic region, potentially around δ 8.5-9.0 ppm and δ 7.0-7.5 ppm, respectively.

Expected ¹H NMR Chemical Shifts for 4-(Chloromethyl)-6-methoxypyrimidine

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | Singlet |

| Chloromethyl Protons (-CH₂Cl) | 4.6 - 4.8 | Singlet |

| Pyrimidine Ring Proton (H-5) | 7.0 - 7.5 | Singlet |

| Pyrimidine Ring Proton (H-2) | 8.5 - 9.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. rsc.org In the ¹³C NMR spectrum of 4-(Chloromethyl)-6-methoxypyrimidine, distinct signals are expected for each unique carbon atom.

The carbon of the methoxy group (-OCH₃) would likely resonate at approximately δ 55-60 ppm. The chloromethyl carbon (-CH₂Cl) is expected to appear in the range of δ 45-50 ppm. The carbon atoms of the pyrimidine ring will have characteristic shifts reflecting their electronic environment. The carbon atom bonded to the methoxy group (C-6) and the one bonded to the chloromethyl group (C-4) are expected to be significantly deshielded, with anticipated chemical shifts in the range of δ 160-175 ppm. The other two carbon atoms of the pyrimidine ring (C-2 and C-5) would also have distinct signals in the aromatic region, typically between δ 110-160 ppm. rsc.org

Expected ¹³C NMR Chemical Shifts for 4-(Chloromethyl)-6-methoxypyrimidine

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Chloromethyl Carbon (-CH₂Cl) | 45 - 50 |

| Pyrimidine Ring Carbon (C-5) | 110 - 120 |

| Pyrimidine Ring Carbon (C-2) | 155 - 165 |

| Pyrimidine Ring Carbons (C-4, C-6) | 160 - 175 |

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of 4-(Chloromethyl)-6-methoxypyrimidine and its derivatives, advanced 2D NMR techniques are employed. These experiments provide correlation data that reveals the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. While limited in this specific molecule due to the prevalence of singlets, it would be crucial for derivatives with more complex substitution patterns on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy and chloromethyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, it could show a correlation between the methoxy protons and the C-6 carbon of the pyrimidine ring, and between the chloromethyl protons and the C-4 carbon, thus confirming the positions of these substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which can be vital in determining the stereochemistry of more complex derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For 4-(Chloromethyl)-6-methoxypyrimidine, characteristic absorption bands would be expected. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methoxy and chloromethyl groups would appear in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce strong absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed as a strong band around 1050-1250 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group typically appears in the 600-800 cm⁻¹ region.

Expected FTIR Absorption Bands for 4-(Chloromethyl)-6-methoxypyrimidine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N and C=C Ring Stretch | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1050 - 1250 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of 4-(Chloromethyl)-6-methoxypyrimidine, the symmetric stretching vibrations of the pyrimidine ring are expected to produce strong and sharp signals. Aromatic C-H stretching would also be visible. While the C-O and C-Cl stretches are also Raman active, the most prominent features would likely be associated with the pyrimidine ring, providing a characteristic fingerprint for the core structure of the molecule. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. In the study of 4-(chloromethyl)-6-methoxypyrimidine and its analogs, mass spectrometry provides definitive confirmation of the molecular formula and offers insights into the compound's stability and bonding.

Upon introduction into the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For instance, the related compound 4-chloro-6-methylpyrimidine (B1361110) has a molecular weight of approximately 128.56 g/mol . nih.gov The molecular ion of 4-(chloromethyl)-6-methoxypyrimidine would be expected at an m/z corresponding to its exact mass.

The true power of mass spectrometry for structural elucidation lies in the analysis of fragmentation patterns. The molecular ion, being energetically unstable, often breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.

For a molecule like 4-(chloromethyl)-6-methoxypyrimidine, several key fragmentation pathways can be predicted:

Loss of the chloromethyl group: A primary fragmentation event would likely be the cleavage of the C-C bond between the pyrimidine ring and the chloromethyl group, resulting in the loss of a ·CH₂Cl radical. This would generate a prominent peak corresponding to the 6-methoxypyrimidinyl cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion with a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Loss of the methoxy group: Fragmentation can also occur at the methoxy substituent, leading to the loss of a methyl radical (·CH₃) or a methoxy radical (·OCH₃).

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.

By analyzing the m/z values of these fragments, a detailed picture of the molecule's structure can be constructed. Predicted mass spectrometry data for the related compound, 4-chloro-6-methoxypyrimidine (B185298), shows expected adducts that can help in identifying the molecular ion peak in experimental data. uni.lu

Table 1: Predicted Mass Spectrometry Adducts for 4-chloro-6-methoxypyrimidine uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.01631 |

| [M+Na]⁺ | 166.99825 |

| [M-H]⁻ | 143.00175 |

| [M+NH₄]⁺ | 162.04285 |

| [M+K]⁺ | 182.97219 |

| [M]⁺ | 144.00848 |

This interactive table provides predicted m/z values for common adducts of 4-chloro-6-methoxypyrimidine, which can aid in the interpretation of experimental mass spectra.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds containing chromophores—groups of atoms responsible for absorbing light. The pyrimidine ring in 4-(chloromethyl)-6-methoxypyrimidine and its derivatives is a key chromophore.

The absorption of UV radiation excites electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π* or σ*). The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the chromophore.

For pyrimidine and its derivatives, the UV-Vis spectra typically exhibit absorptions arising from n → π* and π → π* transitions. A study on a different pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one (BT10M), showed a maximum absorbance (λmax) at 275 nm. mdpi.com Research on halogenated pyrimidines has also detailed absorption bands in the vacuum ultraviolet (VUV) region, with the effect of the halogen substituent increasing with photon energy. chemicalbook.com

The UV-Vis spectrum of 4-(chloromethyl)-6-methoxypyrimidine is expected to show characteristic absorption bands related to its substituted pyrimidine core. The methoxy group (an auxochrome) and the chloromethyl group can influence the position and intensity of these absorption bands. Solvents can also play a role in the observed λmax values due to interactions with the molecule.

Table 2: Illustrative UV-Vis Absorption Data for a Pyrimidine Derivative

| Compound | Solvent | λmax (nm) |

| BT10M Derivative mdpi.com | Not Specified | 275 |

| 4-Methylpyrimidine nih.gov | Not Specified | Not Specified |

This interactive table illustrates typical UV-Vis absorption maxima for pyrimidine-containing structures. Specific values for 4-(Chloromethyl)-6-methoxypyrimidine would require experimental measurement.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure for 4-(chloromethyl)-6-methoxypyrimidine itself is not publicly available, the structure of a closely related derivative, 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine, has been reported and offers significant insight into the expected structural features. nih.gov

In the crystal structure of this derivative, the molecule consists of a pyrimidine ring and a benzene (B151609) ring linked by an oxygen atom. The dihedral angle between the pyrimidine and benzene rings is 64.2(3)°. nih.gov Such data reveals the non-planar nature of the molecule. The analysis of bond lengths and angles confirms the expected geometry of the pyrimidine ring and its substituents.

Crystallographic studies on other pyrimidine derivatives also reveal common structural motifs, such as the planarity of the pyrimidine ring system and the formation of intermolecular hydrogen bonds that dictate the crystal packing. nih.gov

Table 3: Selected Crystallographic Data for a 4-(Chloromethyl)pyrimidine Derivative

| Parameter | 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine nih.gov |

| Chemical Formula | C₁₃H₁₃ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3998 (17) |

| b (Å) | 23.145 (5) |

| c (Å) | 7.7967 (16) |

| β (°) | 117.28 (3) |

| Volume (ų) | 1347.2 (6) |

| Z | 4 |

This interactive table presents key crystallographic parameters for a derivative of 4-(chloromethyl)-6-methoxypyrimidine, illustrating the type of precise structural data obtained from X-ray diffraction.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. This analysis maps the electron distribution of a molecule within the crystal, providing a graphical representation of intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. The surface is colored according to different properties, such as dnorm (which highlights close intermolecular contacts), shape index, and curvedness. Two-dimensional fingerprint plots are also generated, which summarize the distribution of intermolecular contacts.

For pyrimidine derivatives, Hirshfeld surface analysis typically reveals the prevalence of several types of intermolecular interactions that govern the crystal packing:

H···H contacts: These are often the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov

H···N/N···H contacts: These indicate the presence of hydrogen bonds, which are significant in the crystal packing of nitrogen-containing heterocycles. nih.govnih.gov

H···C/C···H contacts: These represent van der Waals interactions. nih.govnih.gov

π···π stacking: Interactions between the aromatic pyrimidine rings are also a common feature, contributing to the stability of the crystal structure. nih.gov

In a study of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, Hirshfeld analysis showed that H···N/N···H and H···H interactions were the most significant, contributing 40.1% and 35.3% to the crystal packing, respectively. nih.gov Similarly, for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, H···H, C···H, N···H, and S···H contacts accounted for the vast majority of intermolecular interactions. nih.gov This type of analysis provides a detailed understanding of the forces that hold the molecules together in the solid state.

Table 4: Common Intermolecular Contacts in Pyrimidine Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution | Reference |

| H···H | High | nih.govnih.gov |

| H···N/N···H | Significant | nih.govnih.gov |

| H···C/C···H | Moderate | nih.govnih.gov |

| π···π Stacking | Often Present | nih.gov |

This interactive table summarizes the common types of intermolecular interactions observed in the crystal structures of pyrimidine derivatives through Hirshfeld surface analysis.

Computational and Theoretical Chemistry Studies of 4 Chloromethyl 6 Methoxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic properties of molecules. For 4-(chloromethyl)-6-methoxypyrimidine, these calculations can reveal details about its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. epstem.netsamipubco.com DFT calculations are employed to determine the optimized geometry of 4-(chloromethyl)-6-methoxypyrimidine, which corresponds to the lowest energy conformation of the molecule. jacsdirectory.com From this optimized structure, various electronic properties can be derived.

The electronic structure of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the ring. jchemrev.com In the case of 4-(chloromethyl)-6-methoxypyrimidine, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing chloromethyl group (-CH₂Cl) play crucial roles in shaping the electronic landscape of the pyrimidine ring. DFT calculations can quantify these effects by computing atomic charges and bond orders. For instance, the nitrogen atoms in the pyrimidine ring, being highly electronegative, typically exhibit negative partial charges, making them potential sites for electrophilic attack. ijcce.ac.ir

The reliability of DFT calculations is often validated by comparing computed data, such as bond lengths and bond angles, with experimental data obtained from techniques like X-ray crystallography, where available. journalijcar.org For many pyrimidine derivatives, a good correlation has been observed between theoretical and experimental values, lending confidence to the computational models. jchemrev.com

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Pyrimidine Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3: 128 |

| N1-C6 | 1.33 | C2-N3-C4: 115 |

| C6-C5 | 1.40 | N3-C4-C5: 122 |

| C5-C4 | 1.39 | C4-C5-C6: 117 |

| C4-N3 | 1.33 | C5-C6-N1: 122 |

| N3-C2 | 1.34 | C6-N1-C2: 116 |

Note: This table is illustrative and represents typical values for a substituted pyrimidine ring. Actual values for 4-(chloromethyl)-6-methoxypyrimidine would be obtained from specific DFT calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.govaimspress.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine derivatives, the distribution of HOMO and LUMO densities across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.

In 4-(chloromethyl)-6-methoxypyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the methoxy group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyrimidine ring and the chloromethyl group, particularly the carbon atom bonded to the chlorine, suggesting this is a prime site for nucleophilic attack. This is consistent with the known reactivity of chloromethyl groups in nucleophilic substitution reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values. The actual energies for 4-(chloromethyl)-6-methoxypyrimidine would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. ijcce.ac.ir

For 4-(chloromethyl)-6-methoxypyrimidine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The methoxy group would also contribute to the negative potential on the ring. In contrast, the area around the hydrogen atoms and, significantly, the carbon atom of the chloromethyl group would exhibit a positive potential. This positive region on the chloromethyl carbon highlights its electrophilic character and its susceptibility to attack by nucleophiles, which is a key aspect of its chemical reactivity. The MEP analysis thus provides a clear visual representation of the molecule's reactive sites. researchgate.netmdpi.com

Reactivity Prediction and Mechanistic Insights

Building upon the electronic structure information from quantum chemical calculations, theoretical chemistry can be used to predict the reactivity of 4-(chloromethyl)-6-methoxypyrimidine and to gain insights into the mechanisms of its reactions.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule. journalijcar.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in 4-(chloromethyl)-6-methoxypyrimidine, one can pinpoint the atoms most likely to participate in different types of reactions. For a nucleophilic attack, the site with the highest value of f+(r) is the most reactive. In the case of 4-(chloromethyl)-6-methoxypyrimidine, this is expected to be the carbon atom of the chloromethyl group. For an electrophilic attack, the atom with the highest f-(r) value will be the most reactive site, which is likely to be one of the nitrogen atoms or a carbon atom in the pyrimidine ring, influenced by the methoxy group.

Transition State Analysis for Reaction Pathways

A deeper understanding of a chemical reaction involves not just identifying the reactants and products, but also characterizing the transition state—the highest energy point along the reaction pathway. ims.ac.jp Transition state analysis provides crucial information about the activation energy of a reaction, which determines its rate.

For 4-(chloromethyl)-6-methoxypyrimidine, a common and important reaction is the nucleophilic substitution at the chloromethyl group. Computational methods can be used to model the entire reaction pathway of, for example, the substitution of the chlorine atom by a nucleophile. This involves locating the geometry of the transition state and calculating its energy. wuxibiology.com

The mechanism of such a substitution can be either concerted (SN2-like) or stepwise. nih.gov By mapping the potential energy surface, computational chemists can determine the most likely reaction mechanism. For instance, in a concerted mechanism, the bond-breaking (C-Cl) and bond-forming (C-Nucleophile) processes occur simultaneously in a single transition state. In a stepwise mechanism, an intermediate is formed. Transition state calculations can help distinguish between these possibilities and provide a detailed picture of the reaction dynamics. cam.ac.uknih.govarxiv.org The calculated activation barriers can also explain the regioselectivity of reactions when multiple reactive sites are present. wuxibiology.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis, often performed using methods like Density Functional Theory (DFT), is crucial for understanding the three-dimensional arrangement of atoms in 4-(chloromethyl)-6-methoxypyrimidine. nih.gov Such studies help identify the most stable conformers and the energy barriers between different spatial arrangements. For cyclic molecules, certain DFT methods, such as ωB97XD, are particularly reliable for accurately considering van der Waals forces, which play a significant role in determining conformational preferences. biomedres.us

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 4-(chloromethyl)-6-methoxypyrimidine over time. nih.gov By simulating the atomic motions, MD can reveal how the molecule interacts with its environment, such as in a solvent or at a biological binding site. These simulations are instrumental in assessing the stability of protein-ligand complexes and understanding interactions at an atomistic level. nih.gov The CHARMM27 all-atom force field is a common choice for generating the necessary parameters for the ligand in such simulations. nih.gov The stability of the system during an MD simulation can be evaluated by monitoring the root mean square deviation (RMSD), where smaller deviations indicate a more stable structure. nih.gov

Theoretical Studies on Spectroscopic Parameters

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules like 4-(chloromethyl)-6-methoxypyrimidine.

NMR Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, often employed in conjunction with DFT functionals like B3LYP and various basis sets (e.g., 6-311G(d,p)), can provide theoretical ¹H and ¹³C NMR data that show excellent correlation with experimental results. imist.maresearchgate.net The accuracy of GIAO calculations makes it a powerful tool for structural elucidation. rsc.org The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors, from which the chemical shifts are derived relative to a reference compound like tetramethylsilane (B1202638) (TMS). imist.ma The choice of the functional and basis set can influence the accuracy of the prediction. nih.govmdpi.com

Table 1: Predicted NMR Chemical Shifts (Illustrative)

This table is for illustrative purposes as specific calculated values for 4-(chloromethyl)-6-methoxypyrimidine were not found in the provided search results. The values would be populated based on actual GIAO calculations.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| CH₂Cl | Value |

| OCH₃ | Value |

| H5 | Value |

| CH₂Cl | Value |

| OCH₃ | Value |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT methods, are invaluable for interpreting experimental infrared (IR) and Raman spectra. natscidiscovery.com By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. natscidiscovery.comnatscidiscovery.com The B3LYP functional with a basis set like 6-311G+(d,p) is commonly used for these calculations. natscidiscovery.comnatscidiscovery.com It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors may be applied to improve the agreement. nih.govnist.gov The development of analytic Hessians for methods like constrained nuclear–electronic orbital density functional theory (cNEO-DFT) is enhancing the accuracy of vibrational frequency predictions by including nuclear quantum effects. wisc.edu

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

This table is for illustrative purposes as specific calculated vibrational frequencies for 4-(chloromethyl)-6-methoxypyrimidine were not found in the provided search results. The values would be populated based on actual DFT calculations.

| Calculated Frequency (cm⁻¹) | Assignment |

| Value | C-H stretch |

| Value | C=N stretch |

| Value | C-O stretch |

| Value | C-Cl stretch |

| Value | Ring deformation |

Applications in Structure-Property Relationships

Computational chemistry provides a powerful framework for establishing relationships between the molecular structure of 4-(chloromethyl)-6-methoxypyrimidine and its macroscopic properties.

Prediction of Physical Properties

Quantum chemical calculations can be used to predict a range of physical properties beyond basic identification data. For instance, DFT calculations can determine the molecular electrostatic potential (MEP). The MEP map is a valuable tool for identifying the reactive sites within the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). natscidiscovery.com Furthermore, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's chemical reactivity and electronic properties. natscidiscovery.com The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and reactivity.

Nonlinear Optical (NLO) Properties Calculations

Theoretical calculations are also employed to investigate the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. Methods like DFT can be used to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. Molecules with large β values have the potential to be used in materials for frequency conversion and other NLO applications. The study of FMOs and MEP is also relevant in this context, as charge transfer characteristics within the molecule can significantly influence its NLO properties.

Computational Approaches in Rational Design of Derivatives

The rational design of derivatives from a lead compound like 4-(chloromethyl)-6-methoxypyrimidine is a cornerstone of medicinal chemistry. Computational techniques are instrumental in this process, allowing for the prediction of binding affinities and interaction modes of novel molecules before their actual synthesis, thereby saving time and resources. mdpi.com

Molecular Docking for Ligand-Target Interactions (theoretical enzyme inhibition studies)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein or enzyme. remedypublications.com This technique is crucial for understanding the structural basis of ligand-target interactions and for predicting the inhibitory potential of a compound. In the context of derivatives of 4-(chloromethyl)-6-methoxypyrimidine, molecular docking can be employed to theoretically assess their ability to inhibit various enzymes implicated in disease.

For instance, pyrimidine derivatives have been extensively studied as inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com Theoretical enzyme inhibition studies for derivatives of 4-(chloromethyl)-6-methoxypyrimidine would involve docking these virtual compounds into the ATP-binding site of a target kinase. The docking simulations would predict the binding energy, with more negative values indicating a stronger interaction, and would elucidate the specific amino acid residues involved in the binding.

Key interactions that contribute to the stability of the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, a hypothetical docking study of a 4-(chloromethyl)-6-methoxypyrimidine derivative against a protein kinase might reveal hydrogen bonding between the pyrimidine nitrogen atoms and the backbone of the hinge region of the kinase, a common binding motif for kinase inhibitors.

To illustrate the type of data generated from such a study, a hypothetical molecular docking analysis of designed derivatives of 4-(chloromethyl)-6-methoxypyrimidine against a target enzyme is presented below.

Table 1: Hypothetical Molecular Docking Results of 4-(Chloromethyl)-6-methoxypyrimidine Derivatives Against a Target Kinase

| Derivative | Binding Energy (kcal/mol) | Interacting Residues (H-bonds) | Interacting Residues (Hydrophobic) |

| Derivative A | -8.5 | MET793, LYS745 | LEU718, VAL726, ALA743 |

| Derivative B | -7.9 | GLU762, ASP810 | LEU844, PHE856 |

| Derivative C | -9.2 | CYS797, THR854 | LEU788, ILE759 |

This table is for illustrative purposes only and presents hypothetical data.

In Silico Screening of Compound Libraries (excluding clinical human trial data)

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Starting with the 4-(chloromethyl)-6-methoxypyrimidine scaffold, a virtual library of derivatives can be generated by adding various substituents at different positions. This library can then be screened against the three-dimensional structure of a target protein. The screening process typically involves a hierarchical approach, starting with rapid, less computationally intensive methods to filter out a large number of non-binding molecules, followed by more accurate, but slower, docking and scoring methods for the remaining candidates.

The goal of in silico screening is to enrich the hit rate for subsequent experimental assays. The identified hits from the virtual screen would be prioritized for synthesis and biological evaluation. The process of building a compound library for in silico screening has become a refined methodology in drug discovery. nih.gov

An example of a workflow for in silico screening of a library derived from 4-(chloromethyl)-6-methoxypyrimidine is as follows:

Library Generation: A virtual library of several thousand derivatives of 4-(chloromethyl)-6-methoxypyrimidine is created by computationally adding a diverse range of chemical moieties.

Target Preparation: The three-dimensional structure of the target enzyme is prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

High-Throughput Virtual Screening: The virtual library is docked into the target's binding site using a fast docking algorithm.

Hit Selection and Refinement: The top-ranking compounds based on their docking scores are selected. These compounds are then subjected to more rigorous docking protocols and visual inspection of their binding modes.

Prioritization for Synthesis: A final selection of the most promising candidates is made for chemical synthesis and subsequent in vitro testing.

The types of compounds that could be identified through such a screening are diverse, and their potential as inhibitors would be ranked based on computational predictions.

Table 2: Illustrative Hit List from a Hypothetical In Silico Screen of a 4-(Chloromethyl)-6-methoxypyrimidine-based Library

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| CMPD-001 | -10.1 | H-bond with catalytic ASP residue, pi-stacking with TYR |

| CMPD-002 | -9.8 | Salt bridge with LYS residue, hydrophobic interactions |

| CMPD-003 | -9.5 | H-bond with backbone carbonyls, halogen bond |

| CMPD-004 | -9.3 | Multiple hydrophobic contacts with aliphatic residues |

This table is for illustrative purposes only and presents hypothetical data.

Synthetic Utility and Advanced Applications of 4 Chloromethyl 6 Methoxypyrimidine As a Chemical Building Block

Development of Pyrimidine-Containing Heterocycles

The inherent reactivity of the chloromethyl group in 4-(chloromethyl)-6-methoxypyrimidine, primarily through nucleophilic substitution reactions, provides a direct pathway for the elaboration of the pyrimidine (B1678525) core. This has been extensively exploited for the construction of more complex, fused, and multicyclic heterocyclic architectures, which are often associated with a diverse range of pharmacological activities.

Synthesis of Novel Fused Ring Systems

The strategic placement of the chloromethyl group at the 4-position of the pyrimidine ring facilitates intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. This approach is a powerful tool for generating molecular diversity from a common starting material. For instance, the reaction of 4-(chloromethyl)-6-methoxypyrimidine with binucleophiles can lead to the formation of bicyclic systems.

One common strategy involves the initial substitution of the chlorine atom with a nucleophile that contains a second reactive site. Subsequent intramolecular reaction of this newly introduced group with a suitable position on the pyrimidine ring results in the formation of a new fused ring. The nature of the nucleophile and the reaction conditions can be tailored to control the size and type of the fused ring, leading to the synthesis of pyrimido-fused heterocycles like pyrimido[2,1-b] evitachem.comnih.govthiazines. mdpi.com

Researchers have successfully utilized related pyrimidine building blocks, such as 4,6-dichloro-5-methoxypyrimidine, in sequential nucleophilic aromatic substitution (SNAr) reactions to build fused systems. nih.gov In some cases, unexpected intramolecular cyclizations can occur, leading to the formation of novel tetrahydrooxazepine rings fused to the pyrimidine core. nih.gov These findings highlight the potential of appropriately substituted pyrimidines to serve as precursors for a wide variety of fused heterocyclic structures. The general principle often involves creating a side chain that can cyclize back onto the pyrimidine ring, a strategy applicable to 4-(chloromethyl)-6-methoxypyrimidine.

Construction of Complex Multicyclic Architectures

Beyond simple fused systems, 4-(chloromethyl)-6-methoxypyrimidine can be employed in more sophisticated synthetic sequences to construct complex multicyclic architectures. These intricate structures are of significant interest in drug discovery as they can provide rigid scaffolds that orient functional groups in precise three-dimensional arrangements, enhancing binding affinity and selectivity for biological targets. nih.gov

The construction of such complex molecules often relies on tandem or domino reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters. The chloromethyl group of 4-(chloromethyl)-6-methoxypyrimidine can act as an anchor point for assembling larger molecular frameworks. For example, it can be used to introduce a side chain that subsequently participates in cycloaddition reactions or intramolecular Michael additions to form bridged or spirocyclic systems. nih.gov

The development of multicyclic peptide libraries has demonstrated the value of rigid scaffolds in identifying potent and specific binders for therapeutic targets. nih.gov Similarly, the incorporation of the pyrimidine moiety from 4-(chloromethyl)-6-methoxypyrimidine into multicyclic frameworks can lead to novel classes of compounds with enhanced metabolic stability and therapeutic potential.

Role in Medicinal Chemistry Lead Generation and Optimization

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The utility of 4-(chloromethyl)-6-methoxypyrimidine extends significantly into the realm of drug discovery, where it serves as a starting point for generating and optimizing lead compounds.

Precursor for Advanced Pharmaceutical Intermediates

The reactivity of the chloromethyl group makes 4-(chloromethyl)-6-methoxypyrimidine an excellent precursor for a wide range of advanced pharmaceutical intermediates. evitachem.com The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse functional groups and pharmacophores. evitachem.comvulcanchem.com This versatility is crucial in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapeutics. nih.govvulcanchem.com

For instance, in the synthesis of kinase inhibitors, the pyrimidine core often mimics the adenine (B156593) ring of ATP, and the substituents are tailored to achieve specific interactions with the target kinase. The chloromethyl group provides a convenient handle for introducing side chains that can occupy the ribose-binding pocket or other regions of the ATP-binding site.

The table below illustrates the types of nucleophilic substitution reactions that 4-(chloromethyl)-6-methoxypyrimidine can undergo to form key pharmaceutical intermediates.

| Nucleophile | Resulting Functional Group | Potential Therapeutic Area |

| Amines (R-NH₂) | Substituted aminomethylpyrimidines | Kinase inhibitors, Antiviral agents |

| Thiols (R-SH) | Thioether-linked pyrimidines | Agrochemicals, Anticancer agents |

| Alcohols (R-OH) | Ether-linked pyrimidines | Various therapeutic targets |

Scaffold for Design of Molecular Probes

Molecular probes are essential tools for studying biological processes, visualizing cellular components, and diagnosing diseases. nih.gov The pyrimidine scaffold derived from 4-(chloromethyl)-6-methoxypyrimidine can serve as a core structure for the design of various types of molecular probes, including fluorescent probes and radiolabeled tracers for positron emission tomography (PET) imaging.

The versatility of the chloromethyl group allows for the attachment of fluorophores or radiolabeling precursors. For example, a fluorescent dye could be appended to the pyrimidine ring via the chloromethyl handle to create a probe for imaging specific cellular targets. The methoxy (B1213986) group can also be modified to fine-tune the physicochemical properties of the probe, such as its solubility and membrane permeability.

In the development of PET imaging agents, the chloromethyl group can be utilized to introduce a radiolabel, such as fluorine-18 (B77423) or carbon-11. These radiolabeled pyrimidine derivatives can then be used to non-invasively monitor the distribution and concentration of specific biomolecules in vivo, aiding in disease diagnosis and the evaluation of therapeutic responses. nih.gov

Enabling Diverse Chemical Transformations for Compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of large numbers of molecules to identify new hits. medchemexpress.comcaltagmedsystems.co.uk 4-(Chloromethyl)-6-methoxypyrimidine is an ideal starting material for the synthesis of focused compound libraries due to the diverse chemical transformations it can undergo.

The reactive chloromethyl group allows for the rapid and efficient introduction of a wide array of chemical functionalities through parallel synthesis techniques. By reacting 4-(chloromethyl)-6-methoxypyrimidine with a collection of different amines, thiols, or other nucleophiles, a library of pyrimidine derivatives with varying substituents can be quickly assembled. nih.gov

Furthermore, the methoxy group can also be a point of diversification. It can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This dual reactivity at two different positions on the pyrimidine ring significantly expands the chemical space that can be explored from a single, readily available starting material. The ability to generate structurally diverse libraries from this building block accelerates the process of identifying novel bioactive compounds. caltagmedsystems.co.uknih.gov

Applications in Agrochemical Research

The pyrimidine core is a foundational structure in the development of many biologically active molecules used in agriculture. nih.gov Derivatives of pyrimidine are integral to a variety of commercial agrochemicals, including herbicides such as imazosulfuron (B37595) and ethirmol, and fungicides like mepanipyrim. nih.gov The specific arrangement of substituents on the pyrimidine ring allows for targeted activity against various pests. The presence of reactive groups, such as chlorine atoms and methoxy groups, makes substituted pyrimidines valuable intermediates in the synthesis of these complex agrochemical products. google.com

While specific, commercialized pesticides directly derived from 4-(chloromethyl)-6-methoxypyrimidine are not prominently detailed in available research, its structural components are characteristic of key agrochemical intermediates. The chloromethyl group offers a reactive site for nucleophilic substitution, enabling the linkage of the pyrimidine scaffold to other molecular fragments to build more complex and biologically active compounds.

The utility of the broader class of chloromethoxypyrimidines is well-established in agrochemical synthesis. For instance, the related compound 2-amino-4-chloro-6-methoxypyrimidine (B129847) serves as a crucial intermediate in the production of the selective pre-bud and post-emergence herbicide, chlorimuron-ethyl, which is widely used in soybean cultivation. google.com Another related precursor, 4,6-dichloropyrimidine, which can be synthesized from 4-chloro-6-methoxypyrimidine (B185298), is a key intermediate in the preparation of certain fungicides. google.com The synthesis of various pyrimidine derivatives for use as insecticides against vectors like Aedes aegypti further underscores the importance of this class of compounds in developing new pest control agents.

The research into pyrimidine derivatives continues, with a focus on creating novel molecules with high efficacy and new modes of action to combat pest resistance. nih.gov The functional groups present in 4-(chloromethyl)-6-methoxypyrimidine make it a relevant building block for such research and development in the agrochemical industry.

Emerging Applications in Materials Science

The application of pyrimidine derivatives extends beyond life sciences into the realm of materials science. The electron-deficient nature of the pyrimidine ring, combined with its structural rigidity and capacity for functionalization, makes it an attractive component for novel functional materials.

The reactive chloromethyl group on 4-(chloromethyl)-6-methoxypyrimidine provides a chemical handle for its integration into larger molecular or polymeric structures. This potential for polymerization is a key attribute for its use in materials science. For example, the chloromethyl group can readily undergo nucleophilic substitution reactions, allowing it to be coupled with other molecules, such as diamines, to form pyrimidine-based polyamides. Such polymers, which incorporate the electron-deficient pyrimidine ring into their backbone, are of interest for their potential electronic and thermal properties, making them candidates for advanced functional materials.

While specific research detailing the synthesis of luminescent materials directly from 4-(chloromethyl)-6-methoxypyrimidine is not widely available, the broader class of pyrimidine compounds has shown significant promise in this area. Pyrimidine derivatives are used as ligands to create luminescent metal-organic frameworks (MOFs) and as core components in bipolar fluorescent materials for optoelectronic applications. These materials often exhibit bright emissions, highlighting the potential of the pyrimidine scaffold in the design of new photoactive and electronic materials.

Future Directions and Research Opportunities

Development of Greener Synthetic Methodologies